Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
CAS No.:
Cat. No.: VC4972714
Molecular Formula: C16H19NO4S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H19NO4S |
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Molecular Weight | 321.4 g/mol |
IUPAC Name | propan-2-yl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate |
Standard InChI | InChI=1S/C16H19NO4S/c1-9(2)21-16(18)14-11(8-22-15(14)17)10-5-6-12(19-3)13(7-10)20-4/h5-9H,17H2,1-4H3 |
Standard InChI Key | WEHPOCNINSGWET-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N |
Canonical SMILES | CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate belongs to the thiophene class of heterocyclic compounds. The molecule features a central thiophene ring substituted at the 2-position with an amino group, at the 3-position with an isopropyl ester, and at the 4-position with a 3,4-dimethoxyphenyl group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Synthesis and Manufacturing
The synthesis of isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate follows multi-step organic protocols similar to those used for related thiophene carboxylates. A generalized approach involves:
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Thiophene Ring Formation: Condensation of 3,4-dimethoxybenzaldehyde with a thioamide or thiourea derivative under acidic conditions to construct the thiophene core.
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Amination: Introduction of the amino group at the 2-position via nucleophilic substitution or reduction of a nitro precursor.
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Esterification: Reaction of the carboxylic acid intermediate with isopropyl alcohol using a coupling agent such as DCC (dicyclohexylcarbodiimide).
Industrial-scale production prioritizes yield optimization and cost efficiency, often employing continuous flow reactors to enhance reaction control and scalability. Purification typically involves column chromatography or recrystallization to achieve the ≥95% purity specified for research-grade material .
Industrial and Agricultural Applications
Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate serves as a versatile intermediate in specialty chemical synthesis:
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Agrochemical Development: Methoxy-substituted thiophenes are precursors to herbicides and insecticides, where the dimethoxy group enhances photostability and soil persistence .
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Material Science: The compound’s planar structure and electron-rich thiophene ring make it a candidate for organic semiconductors or photovoltaic materials.
Comparative Analysis with Structural Analogues
Table 2: Comparison of Thiophene Carboxylate Derivatives
Compound | Substituent | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
Isopropyl 2-amino-4-(3,4-dimethoxyphenyl) | 3,4-dimethoxyphenyl | 321.4 | Agrochemicals, Pharma |
Isopropyl 2-amino-4-(3,4-dichlorophenyl) | 3,4-dichlorophenyl | 330.2 | Anti-inflammatory agents |
Isopropyl 2-amino-4-(2-chlorophenyl) | 2-chlorophenyl | 295.8 | Cancer research |
The dimethoxy variant’s electron-donating groups enhance solubility and metabolic stability compared to chlorinated analogs, making it preferable for drug design . Conversely, chlorinated derivatives exhibit stronger electrophilic character, useful in reactive intermediates.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interactions with inflammatory and oncogenic targets.
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Derivatization: Explore modifications to the methoxy groups to optimize bioavailability and potency.
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Ecotoxicology: Assess environmental impact in agrochemical applications.
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